molecular formula C12H16ClN3O B5331888 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea

1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B5331888
M. Wt: 253.73 g/mol
InChI Key: JKOLKHXHXSOQHW-KOLCDFICSA-N
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Description

1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminocyclobutyl group and a chloromethylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 2-aminocyclobutanol with 3-chloro-2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of urease, which is crucial for various biological processes.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as peptic ulcers and kidney stones, due to its enzyme inhibitory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea involves the inhibition of specific enzymes, such as urease. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic pathways that rely on urease activity, leading to therapeutic effects in conditions like peptic ulcers and kidney stones.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)thiourea
  • 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)carbamate
  • 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)amide

Uniqueness

Compared to these similar compounds, 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea exhibits unique properties such as higher stability, enhanced reactivity, and specific enzyme inhibitory activity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-7-8(13)3-2-4-10(7)15-12(17)16-11-6-5-9(11)14/h2-4,9,11H,5-6,14H2,1H3,(H2,15,16,17)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLKHXHXSOQHW-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)N[C@H]2CC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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